
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylpyrazine-2,5-dicarbaldehyde is a heterocyclic organic compound with a pyrazine ring substituted with two methyl groups and two aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylpyrazine-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . This intermediate can then be further processed to obtain the desired dicarbaldehyde compound.
Another method involves the reaction of 2,5-dimethylpyrazine with benzaldehyde and benzoic anhydride under argon atmosphere at elevated temperatures . This reaction yields the dicarbaldehyde compound through a series of condensation and oxidation steps.
Industrial Production Methods
Industrial production of 3,6-dimethylpyrazine-2,5-dicarbaldehyde typically involves large-scale oxidation reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3,6-Dimethylpyrazine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The methyl and aldehyde groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives, depending on the reagents used.
科学研究应用
3,6-Dimethylpyrazine-2,5-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique properties.
作用机制
The mechanism by which 3,6-dimethylpyrazine-2,5-dicarbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aldehyde groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups.
3,5-Dimethylpyrazine-2,6-dicarbaldehyde: A structural isomer with different substitution patterns.
2,3,5,6-Tetramethylpyrazine: A fully methylated pyrazine derivative.
Uniqueness
3,6-Dimethylpyrazine-2,5-dicarbaldehyde is unique due to the presence of both methyl and aldehyde groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
属性
CAS 编号 |
108129-38-0 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
3,6-dimethylpyrazine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h3-4H,1-2H3 |
InChI 键 |
ZHPJBWMZYFIRME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)C=O)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


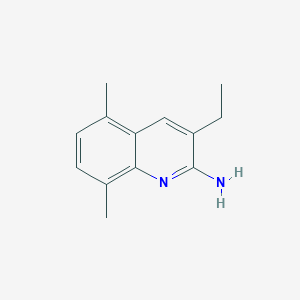
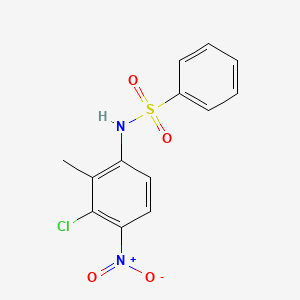

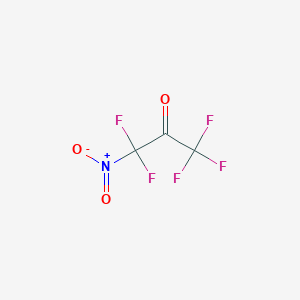
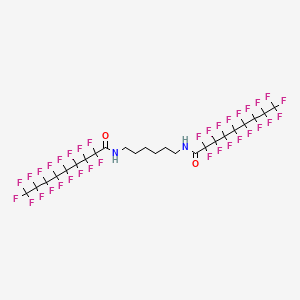
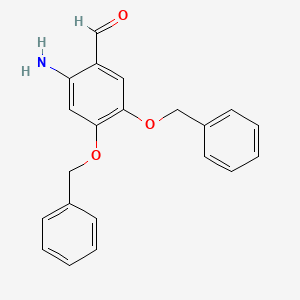
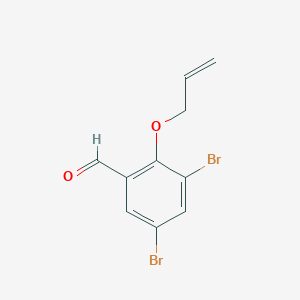
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
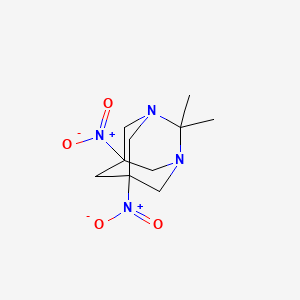
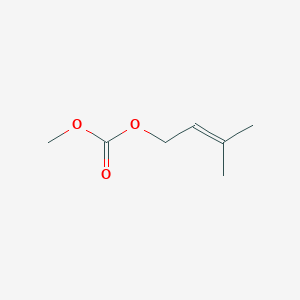


![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)

